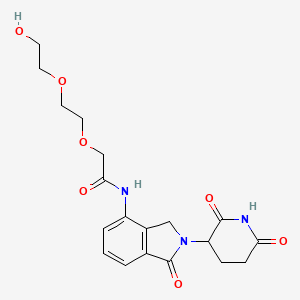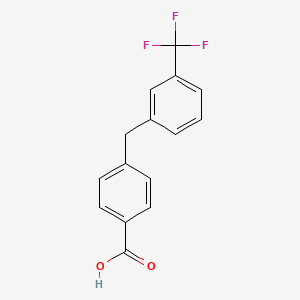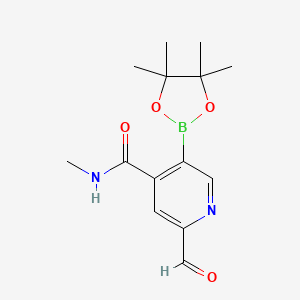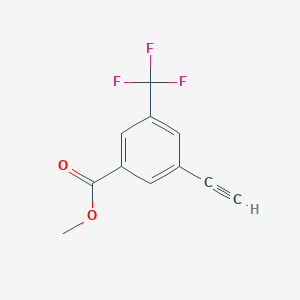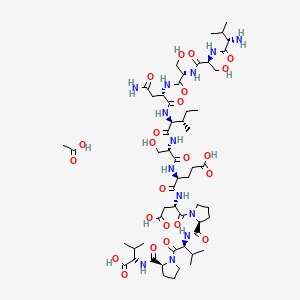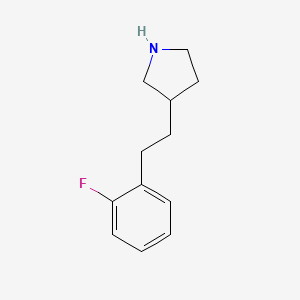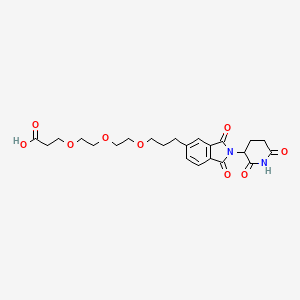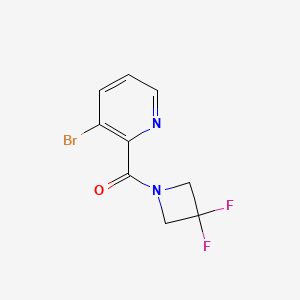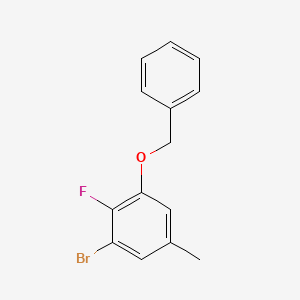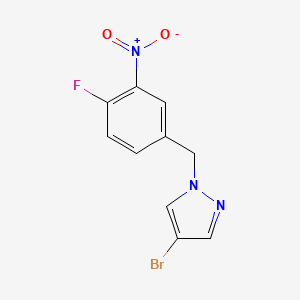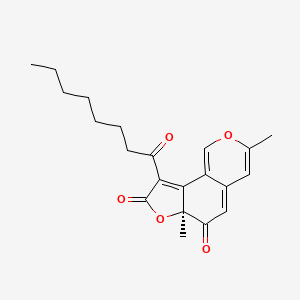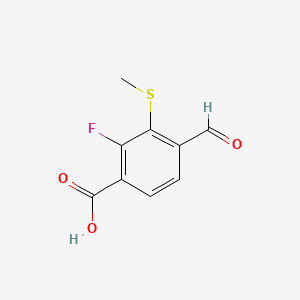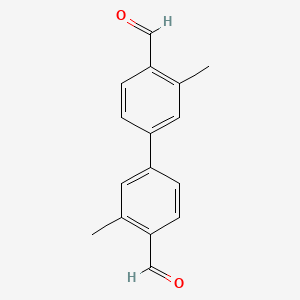![molecular formula C57H85N7O22S3 B14768803 2-[(2-Biotinylamidoethyl)dithiopropionylamino]-N-11-[4-benzoyl-1,3-bis-(1,6-anhydro-2,3-isopropylidine-ss-D-manopyrano-4-yloxy)-2-propylamino-3,6,9,12-tetraoxododecanyl]-N'-[2-hydroxylcarbonylethylamino]malonic Acid Diamide](/img/structure/B14768803.png)
2-[(2-Biotinylamidoethyl)dithiopropionylamino]-N-11-[4-benzoyl-1,3-bis-(1,6-anhydro-2,3-isopropylidine-ss-D-manopyrano-4-yloxy)-2-propylamino-3,6,9,12-tetraoxododecanyl]-N'-[2-hydroxylcarbonylethylamino]malonic Acid Diamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Biotinylamidoethyl)dithiopropionylamino]-N-11-[4-benzoyl-1,3-bis-(1,6-anhydro-2,3-isopropylidine-ss-D-manopyrano-4-yloxy)-2-propylamino-3,6,9,12-tetraoxododecanyl]-N’-[2-hydroxylcarbonylethylamino]malonic Acid Diamide is a synthetic compound with potential applications in various scientific fields. This compound is characterized by its complex structure, which includes biotinylamidoethyl, dithiopropionylamino, benzoyl, and malonic acid diamide groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the biotinylamidoethyl group, followed by the introduction of the dithiopropionylamino moiety. Subsequent steps involve the incorporation of the benzoyl group and the formation of the malonic acid diamide structure. Each step requires careful control of reaction conditions, such as temperature, pH, and solvent choice, to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to achieve efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The dithiopropionylamino group can be oxidized to form disulfide bonds.
Reduction: The biotinylamidoethyl group can be reduced under specific conditions.
Substitution: The benzoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dithiopropionylamino group would yield a disulfide-linked compound, while reduction of the biotinylamidoethyl group would produce a reduced biotin derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology
In biology, the biotinylamidoethyl group allows for the compound to be used in biotin-streptavidin binding assays. This makes it useful in various biochemical applications, such as protein purification and detection.
Medicine
In medicine, the compound’s ability to form stable complexes with proteins and other biomolecules could be exploited for drug delivery or diagnostic purposes. Its unique structure may also provide therapeutic benefits in certain medical conditions.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its complex structure allows for the fine-tuning of material properties to meet specific industrial needs.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In biochemical assays, the biotinylamidoethyl group binds to streptavidin with high affinity, allowing for the detection or purification of target molecules. In drug delivery, the compound’s ability to form stable complexes with proteins could be used to enhance the delivery of therapeutic agents to specific tissues or cells.
Comparison with Similar Compounds
Similar Compounds
Biotinylated Compounds: Compounds with biotinyl groups that can bind to streptavidin.
Dithiopropionylamino Compounds: Compounds with dithiopropionylamino groups that can form disulfide bonds.
Benzoyl Compounds: Compounds with benzoyl groups that can participate in nucleophilic substitution reactions.
Uniqueness
What sets this compound apart is its combination of biotinylamidoethyl, dithiopropionylamino, benzoyl, and malonic acid diamide groups. This unique structure allows for a wide range of chemical reactions and applications, making it a versatile and valuable compound in various scientific fields.
Properties
Molecular Formula |
C57H85N7O22S3 |
|---|---|
Molecular Weight |
1316.5 g/mol |
IUPAC Name |
3-[[3-[2-[2-[2-[2-[3-[[1-[[(1S,2R,6R,7S,8S)-4,4-dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-yl]oxy]-3-[[(1R,2S,6S,7R,8R)-4,4-dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-yl]oxy]propan-2-yl]carbamoyl]phenoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxo-2-[3-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethyldisulfanyl]propanoylamino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C57H85N7O22S3/c1-56(2)83-46-44(36-29-79-53(81-36)48(46)85-56)77-27-33(28-78-45-37-30-80-54(82-37)49-47(45)84-57(3,4)86-49)61-50(69)32-8-7-9-34(26-32)76-23-22-75-21-20-74-19-18-73-17-15-60-52(71)43(51(70)59-14-12-41(67)68)63-40(66)13-24-88-89-25-16-58-39(65)11-6-5-10-38-42-35(31-87-38)62-55(72)64-42/h7-9,26,33,35-38,42-49,53-54H,5-6,10-25,27-31H2,1-4H3,(H,58,65)(H,59,70)(H,60,71)(H,61,69)(H,63,66)(H,67,68)(H2,62,64,72)/t33?,35?,36-,37+,38?,42?,43?,44-,45+,46+,47-,48+,49-,53-,54+ |
InChI Key |
DWGYVKCYBCZBHS-NILOYTHHSA-N |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](O1)[C@@H]3OC[C@H]([C@H]2OCC(CO[C@H]4[C@@H]5CO[C@@H](O5)[C@H]6[C@@H]4OC(O6)(C)C)NC(=O)C7=CC(=CC=C7)OCCOCCOCCOCCNC(=O)C(C(=O)NCCC(=O)O)NC(=O)CCSSCCNC(=O)CCCCC8C9C(CS8)NC(=O)N9)O3)C |
Canonical SMILES |
CC1(OC2C(O1)C3OCC(C2OCC(COC4C5COC(O5)C6C4OC(O6)(C)C)NC(=O)C7=CC(=CC=C7)OCCOCCOCCOCCNC(=O)C(C(=O)NCCC(=O)O)NC(=O)CCSSCCNC(=O)CCCCC8C9C(CS8)NC(=O)N9)O3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


